![molecular formula C19H27N3O2S2 B3004245 N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 440329-75-9](/img/structure/B3004245.png)
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H27N3O2S2 and its molecular weight is 393.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide, with the CAS number 440329-75-9, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H27N3O2S2 |
Molecular Weight | 393.56 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in biological systems and potential applications in drug formulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating potent inhibition of cell proliferation. For instance, it showed an IC50 of 381 ng/mL against PC6 cells and 429 ng/mL against HCT116 cells .
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. This inhibition disrupts cell cycle progression, leading to reduced tumor growth. In vivo studies using nude mice confirmed its efficacy in tumor growth suppression, with a tumor growth inhibition rate of 54% for intravenous administration and 57% for oral administration .
Enzyme Inhibition
Besides its anticancer properties, the compound also acts as an enzyme inhibitor. It has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate proliferation and survival of cancer cells. This multi-targeted approach enhances its therapeutic potential .
Toxicity and Side Effects
While the compound shows promise, there are concerns regarding its toxicity profile. The central nervous system (CNS) side effects observed during animal studies suggest a need for further optimization to reduce lipophilicity and associated CNS activity .
Study 1: Efficacy in Tumor Models
In a controlled study, this compound was administered to mice with established tumors. The results indicated significant tumor size reduction compared to controls, confirming its potential as an effective anticancer agent.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications in the chemical structure affect biological activity. Variants of the compound were synthesized and tested for their potency against various cancer cell lines, revealing insights into how structural changes can enhance or diminish activity .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-13(2)8-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-6-4-3-5-7-14/h9,11,13-14H,3-8,10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKCYPNHQQRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.